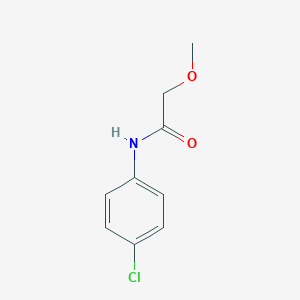

N-(4-chlorophenyl)-2-methoxyacetamide

Description

Structural Characterization of N-(4-Chlorophenyl)-2-Methoxyacetamide

Molecular Architecture and Bonding Configurations

This compound exhibits a molecular framework that combines aromatic and aliphatic components through an amide linkage, creating a compound with distinctive electronic and geometric properties. The molecular formula C₉H₁₀ClNO₂ indicates a molecular weight of 199.64 g/mol, representing a chlorinated derivative of the parent 2-methoxy-N-phenylacetamide structure. The compound features a benzene ring substituted with chlorine at the para position, connected through an amide nitrogen to a methoxyacetyl group, creating a linear arrangement that allows for significant conformational flexibility.

The bonding configuration around the central amide nitrogen demonstrates partial double-bond character due to resonance effects between the nitrogen lone pair and the carbonyl π system. Analysis of related acetamide structures reveals that the nitrogen atom typically exhibits near-planar geometry, with bond angle sums approaching 360°, indicating sp² hybridization character. The C-N bond length in acetamide derivatives generally measures approximately 1.32-1.34 Å, shorter than typical C-N single bonds due to this resonance stabilization. The carbonyl carbon displays trigonal planar geometry with C=O bond lengths of approximately 1.23 Å, consistent with standard amide structural parameters.

The para-chlorine substitution significantly influences the electronic distribution within the aromatic system through both inductive and mesomeric effects. The chlorine atom, being electronegative, withdraws electron density from the benzene ring through inductive effects while simultaneously donating electron density through resonance involving its lone pairs. This dual effect creates a complex electronic environment that affects both the reactivity and conformational preferences of the entire molecule. The methoxy group attached to the acetyl carbon provides additional electronic complexity, serving as an electron-donating substituent that can participate in both inductive and hyperconjugative interactions.

IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC nomenclature for this compound follows standard organic chemistry conventions, designated as this compound. This nomenclature clearly indicates the structural relationship between the core acetamide functionality and the substituted aromatic system. The numbering system places the chlorine substituent at position 4 of the phenyl ring, corresponding to the para position relative to the amide nitrogen attachment point. The methoxy group is positioned at carbon 2 of the acetyl chain, adjacent to the carbonyl carbon.

Stereochemical analysis reveals that the compound lacks traditional chiral centers but exhibits significant conformational isomerism possibilities. The primary source of stereochemical complexity arises from restricted rotation around the C-N amide bond due to partial double-bond character. This restriction can lead to E/Z isomerism, where the phenyl ring and the methoxyacetyl group can adopt different spatial orientations relative to the amide plane. Crystallographic studies of related compounds indicate that the E conformation (with the phenyl ring and carbonyl oxygen on opposite sides of the amide bond) typically predominates in solid-state structures.

The dihedral angle between the amide plane and the aromatic ring represents a critical stereochemical parameter that influences both electronic properties and intermolecular interactions. Studies of related N-phenylacetamide derivatives demonstrate that this angle typically ranges from 15° to 90°, depending on substituent effects and crystal packing forces. The para-chlorine substitution may influence this dihedral angle through electronic effects, potentially favoring conformations that optimize orbital overlap between the aromatic π system and the amide functionality.

Conformational Analysis via X-ray Crystallography

While direct crystallographic data for this compound is not available in the provided sources, extensive analysis of structurally related compounds provides valuable insights into the likely conformational preferences. Crystallographic studies of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide reveal that the dihedral angle between the amide group and the halogenated benzene ring measures 87.30°, indicating near-perpendicular orientation. This geometric arrangement suggests that steric and electronic factors favor conformations that minimize overlap between the aromatic π system and the amide plane.

The conformational analysis must consider multiple rotational degrees of freedom within the molecule. The C-N amide bond exhibits restricted rotation with an energy barrier typically ranging from 15-20 kcal/mol, characteristic of amide resonance stabilization. The methoxy group attached to the acetyl carbon can adopt various conformations relative to the carbonyl plane, with gauche and anti orientations relative to the C=O bond showing different energy profiles. Computational studies of related methoxyacetamide derivatives suggest that conformations maximizing hyperconjugative interactions between the methoxy C-H bonds and the carbonyl π* orbital are energetically favorable.

Crystal packing analysis of related compounds reveals important intermolecular interaction patterns that influence solid-state conformations. The presence of the methoxy group creates additional hydrogen bonding possibilities, both as a weak acceptor through the oxygen lone pairs and through C-H···O interactions involving the methyl protons. The para-chlorine substituent can participate in weak halogen bonding interactions, contributing to crystal stability. These intermolecular forces can significantly influence the preferred conformations observed in crystalline materials compared to solution or gas-phase structures.

Table 1: Comparative Structural Parameters of Related Chlorophenylacetamide Derivatives

Tautomeric and Resonance Stabilization Phenomena

The tautomeric behavior of this compound involves several potential equilibria that significantly influence its chemical and physical properties. The primary tautomeric consideration involves the amide-iminol equilibrium, where the compound can theoretically exist in both keto and enol forms. Research on acetamide tautomerism demonstrates that the enol tautomer (1-aminoethenol) represents a higher-energy form with significant activation barriers for interconversion. For this compound, the keto form strongly predominates under normal conditions, with the enol form estimated to constitute less than 0.01% of the equilibrium mixture.

Resonance stabilization plays a crucial role in determining the electronic structure and reactivity patterns of the compound. The primary resonance contributors involve delocalization between the nitrogen lone pair and the carbonyl π system, creating partial double-bond character in the C-N amide bond. This resonance effect is enhanced by the electron-withdrawing nature of the para-chlorine substituent, which increases the electrophilicity of the carbonyl carbon and strengthens the resonance interaction. Secondary resonance effects involve the chlorine lone pairs participating in π conjugation with the aromatic ring, creating a complex network of electronic delocalization.

The methoxy substituent introduces additional resonance considerations through its interaction with the acetyl carbonyl group. Hyperconjugative interactions between the C-H bonds of the methoxy group and the carbonyl π* orbital provide stabilization that influences both conformational preferences and reactivity patterns. This effect is particularly significant in determining the preferred orientation of the methoxy group relative to the carbonyl plane. Computational studies of related systems suggest that conformations maximizing these hyperconjugative interactions contribute approximately 2-3 kcal/mol to the overall stabilization energy.

Table 2: Energetic Contributions to Structural Stabilization

| Stabilization Type | Energy Contribution (kcal/mol) | Primary Effect |

|---|---|---|

| Amide resonance | 15-20 | C-N bond shortening, planarity |

| Aromatic conjugation | 3-5 | Electronic delocalization |

| Hyperconjugation (methoxy) | 2-3 | Conformational preference |

| Halogen effects | 1-2 | Electronic polarization |

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-methoxyacetamide |

InChI |

InChI=1S/C9H10ClNO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) |

InChI Key |

KHEBQMGPNQUNDN-UHFFFAOYSA-N |

SMILES |

COCC(=O)NC1=CC=C(C=C1)Cl |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-2-methoxyacetamide has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its structure allows for interactions with bacterial cell membranes, potentially disrupting their integrity.

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit tumor growth in vitro and in vivo. A notable study demonstrated that chlorinated phenyl derivatives showed selective cytotoxicity against melanoma cells, suggesting similar potential for this compound .

- Virology : The compound has been explored as a potential inhibitor of human adenovirus and respiratory syncytial virus (RSV). Derivatives have shown increased selectivity indexes compared to existing antiviral agents while maintaining low micromolar potency .

Biological Interactions

The interactions of this compound with biological targets are crucial for understanding its pharmacological properties:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders. Preliminary findings suggest binding affinities with various biological targets .

- Mechanism of Action : The amino group and methoxyacetamide moiety enhance binding to target proteins or enzymes, modulating their activity through hydrogen bonding and hydrophobic interactions .

Industrial Applications

This compound is also utilized in industrial contexts:

- Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the production of specialty chemicals and materials with specific properties .

- Dyes and Pigments : The unique structural features allow for its use in the formulation of dyes and pigments, expanding its utility in the chemical industry.

Anti-Cancer Activity

A study focusing on chlorinated phenyl derivatives demonstrated significant inhibition of tumor growth. The research highlighted the selective cytotoxicity against melanoma cells at low concentrations, warranting further investigation into this compound's therapeutic potential .

Enzyme Inhibition Studies

Research on similar compounds has indicated their role in inhibiting metabolic enzymes. This suggests that this compound may exhibit comparable enzyme inhibitory effects, which could be beneficial for drug development targeting metabolic disorders .

Comparative Data Table

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, Anticancer, Antiviral | Exhibits selective cytotoxicity against cancer cells; potential antiviral activity |

| Biological Interactions | Enzyme inhibition, Protein-ligand interactions | Modulates enzyme activity through specific binding |

| Industrial Chemistry | Synthesis intermediate for dyes and specialty chemicals | Valuable in producing complex organic compounds |

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

- Chlorine vs. Fluorine : In 2-Chloro-N-(4-fluorophenyl)acetamide (), the chloro and fluoro substituents both act as electron-withdrawing groups, but fluorine’s smaller size reduces steric hindrance. This compound forms intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, enhancing crystal packing stability .

- Chlorine vs. Nitro : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () introduces a nitro group, which significantly increases electron-withdrawing effects and steric bulk. The nitro group twists out of the phenyl ring plane, altering molecular conformation and intermolecular interactions (e.g., C–H···O and centrosymmetric head-to-tail packing) .

Variations in the Acetamide Chain

- Methoxy vs. The azido group’s linear geometry contrasts with the methoxy group’s tetrahedral structure, affecting molecular conformation .

- Methoxy vs. Cyclohexyl : N-(4-Chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide () substitutes methoxy with a cyclohexyl group, increasing hydrophobicity. This modification is critical in antioxidant studies, where such compounds show radical scavenging activity in DPPH assays .

Reactivity Profiles

- Hydrogen Bonding : The methoxy group in N-(4-chlorophenyl)-2-methoxyacetamide likely participates in hydrogen bonding, similar to 3-Chloro-N-(4-methoxyphenyl)propanamide (), where C–H···O contacts stabilize crystal packing .

- Electrophilic Substitution : The chloro substituent on the phenyl ring directs electrophilic substitution to the para position, a feature exploited in synthesizing derivatives like N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide () for pharmaceutical intermediates .

Physicochemical Properties

Crystallographic Data

Solubility and Lipophilicity

- Methoxy Group Impact : The methoxy group in this compound increases solubility in polar solvents compared to analogs like N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (), which has three chloro groups and higher lipophilicity .

- Nitro Group Effect: The nitro substituent in reduces solubility due to strong electron withdrawal, necessitating ethanol for crystallization .

Pharmaceutical Intermediates

Industrial Relevance

- Market Trends: Methoxyacetamide derivatives, such as N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide (), are commercially tracked, indicating demand in agrochemical and pharmaceutical sectors .

Preparation Methods

Reaction Mechanism

The amine group of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxyacetyl chloride. A base, typically triethylamine (TEA), neutralizes the generated HCl, shifting the equilibrium toward product formation. The reaction proceeds under mild conditions (0–25°C) in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

Standard Protocol

-

Reagents :

-

4-Chloroaniline (1.0 equiv)

-

2-Methoxyacetyl chloride (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

Anhydrous DCM or THF (solvent)

-

-

Procedure :

Alternative Synthetic Routes

Schotten-Baumann Reaction

Aqueous-phase synthesis under Schotten-Baumann conditions offers a solvent-free alternative. Here, 4-chloroaniline reacts with 2-methoxyacetyl chloride in a biphasic system (water/DCM) with sodium hydroxide as the base. This method reduces organic solvent use but may lower yields due to hydrolysis side reactions.

Conditions :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes. Preliminary studies on similar compounds show potential for 90% yield in 15 minutes at 100°C. However, scalability and equipment costs remain challenges.

Optimization Parameters

Solvent Effects

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 8.93 | 4 | 85 |

| THF | 7.52 | 5 | 78 |

| Toluene | 2.38 | 8 | 65 |

Polar aprotic solvents like DCM enhance reactivity by stabilizing the transition state.

Base Selection

| Base | pKa | Yield (%) |

|---|---|---|

| Triethylamine | 10.75 | 85 |

| Pyridine | 5.21 | 70 |

| NaHCO₃ | 6.35 | 60 |

Stronger bases (e.g., TEA) improve deprotonation efficiency, driving higher yields.

Industrial-Scale Production

Q & A

Basic: What are the optimized synthetic routes for N-(4-chlorophenyl)-2-methoxyacetamide, and how are reaction conditions controlled?

Answer:

The synthesis typically involves reacting 4-chloroaniline derivatives with methoxyacetyl chloride in a base-mediated reaction. Key steps include:

- Reagent Selection : Triethylamine is used to neutralize HCl generated during the acylation reaction, ensuring efficient conversion .

- Solvent and Temperature : Dichloromethane is preferred due to its inertness, with temperatures maintained at 0–5°C to mitigate exothermic side reactions .

- Industrial Scalability : Continuous flow reactors improve mixing and heat transfer for higher yields .

Validation : Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography.

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

A multi-technique approach ensures structural validation:

- Spectroscopy :

- NMR : ¹H/¹³C NMR confirms the presence of the methoxy (–OCH₃), acetamide (–CO–NH–), and chlorophenyl groups .

- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C–O–C) verify functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 214.65 for [M+H]⁺) .

- X-ray Crystallography : Resolves bond angles and hydrogen-bonding patterns, critical for confirming stereochemistry in analogs .

Advanced: What methodologies are used to analyze the compound’s antimicrobial and anticancer activities?

Answer:

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Mechanistic Studies :

- Enzyme Inhibition : Fluorometric assays to test inhibition of topoisomerase II or cytochrome P450 .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to detect early/late apoptosis .

Data Interpretation : Compare results to structurally similar analogs (e.g., N-(3-amino-4-chlorophenyl) derivatives) to identify structure-activity relationships (SAR) .

Advanced: How can contradictions in reported biological activities of analogs be resolved?

Answer:

Discrepancies often arise from:

- Purity Variations : Impurities >5% can skew bioactivity; validate purity via HPLC before testing .

- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO vs. saline) .

- Structural Nuances : Subtle changes (e.g., –OCH₃ vs. –Cl substituents) drastically alter hydrophobicity and target binding .

Resolution Strategy :- Reproduce assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Use computational modeling (e.g., molecular docking) to predict binding affinities and rationalize experimental variances .

Advanced: What experimental designs are critical for studying reaction mechanisms of this compound?

Answer:

- Kinetic Studies :

- Variable Timepoints : Quench reactions at intervals to track intermediate formation via LC-MS .

- Isotopic Labeling : Use ¹⁸O-labeled water or deuterated solvents to trace proton transfer pathways .

- Thermodynamic Analysis :

- Calorimetry : Measure ΔH using isothermal titration calorimetry (ITC) for exothermic reactions .

- Mechanistic Probes :

- Radical Traps : Add TEMPO to test for radical intermediates in oxidation/reduction reactions .

- Acid/Base Titration : Monitor pH-dependent reactivity to identify rate-limiting steps .

Advanced: How can researchers optimize the compound’s solubility and stability for in vivo studies?

Answer:

- Solubility Enhancement :

- Co-solvents : Use PEG-400 or cyclodextrins to improve aqueous solubility .

- Salt Formation : Synthesize hydrochloride or sodium salts for better bioavailability .

- Stability Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.